2-Aminoethane-1,1-disulfonic acid
Overview
Description
2-Aminoethane-1,1-disulfonic acid is a di-sulfonated building block that is recommended for post-synthetic water-solubilization of hydrophobic molecules for applications in biological media . It is particularly useful for organic dyes, fluorophores, azo dyes, bodipy, coumarin, and xanthene dyes .
Synthesis Analysis
The synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath. Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes .Molecular Structure Analysis
The molecular formula of 2-Aminoethane-1,1-disulfonic acid is C2H10N2O6S2 . The structure includes two sulfonic acid groups attached to an ethane molecule, which also has an amino group .Chemical Reactions Analysis
This compound can undergo aminolysis reactions of activated esters, activated carbamates (or carbonates), and isothiocyanates . These reactions can be performed either in aqueous media (Schotten-Baumann conditions), or in anhydrous organic media .Physical And Chemical Properties Analysis
The compound is a white powder . It has a melting point of 57-60°C . The molecular weight is 222.24 .Scientific Research Applications
Nanocatalyst Synthesis
2-Aminoethane-1,1-disulfonic acid, also known as taurine, has been utilized in the synthesis of nanocatalysts. Specifically, it's been immobilized on epichlorohydrin functionalized Fe3O4@WO3, forming a magnetic nanocatalyst for the green one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water. This showcases its role in facilitating environmentally friendly synthesis processes (Ghasemzadeh & Akhlaghinia, 2017).
Bio-Organic Catalysis
Taurine has been introduced as a green bio-organic catalyst for promoting the Knoevenagel reaction between aldehydes and malononitrile. This demonstrates its utility in enhancing reaction efficiency in an environmentally sustainable manner (Shirini & Daneshvar, 2016).
Synthesis of Biologically Active Compounds
In the synthesis of taurine-derived sulfonic acids, taurine is used as a key component. This application is important in the pharmaceutical industry for the creation of compounds with potential biological activity (Furtmann et al., 2015).
Organocatalysis in Medicinal Chemistry
2-Aminoethanesulfonic acid has been used as a biobased organopromoter in the synthesis of new thiazole-based decahydroacridine-1,8-diones, which are significant for their potential antimicrobial properties (Bhosle et al., 2019).
Fuel Cell Applications
2-Aminoethane-1,1-disulfonic acid derivatives have been explored in the context of fuel cells. For example, as a cross-linking agent in sulfonated polyimide membranes, it contributes to improved water sorption and proton conduction, which are crucial for fuel cell performance (Lee et al., 2006).
Future Directions
properties
IUPAC Name |
2-aminoethane-1,1-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWIDMUBKSZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethane-1,1-disulfonic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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